molecular formula C7H10O2S B13671800 1-(Thiophen-2-yl)propane-1,3-diol

1-(Thiophen-2-yl)propane-1,3-diol

Cat. No.: B13671800
M. Wt: 158.22 g/mol
InChI Key: ONNSVHDTFXVFKP-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)propane-1,3-diol is a chemical compound with the molecular formula C 7 H 10 O 2 S and a molecular weight of 158.22 g/mol . Its structure features a thiophene ring, a versatile heterocycle known for its electron-rich properties, linked to a flexible 1,3-diol chain. This combination makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The primary value of this compound lies in its utility as a synthetic intermediate. The thiophene moiety is a common pharmacophore found in molecules with various biological activities, while the two hydroxyl groups provide handles for further chemical modification and diversification. Researchers can employ this diol in the synthesis of more complex structures, such as pharmaceuticals, agrochemicals, and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNSVHDTFXVFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Thiophen 2 Yl Propane 1,3 Diol

Retrosynthetic Analysis of 1-(Thiophen-2-yl)propane-1,3-diol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the primary disconnections are made at the carbon-oxygen bonds of the diol and the carbon-carbon bonds of the propane (B168953) backbone.

A key strategic disconnection across the two C-OH bonds via a functional group interconversion (FGI) leads to the precursor 1,3-di(thiophen-2-yl)propane-1,3-dione (B3032133) . This diketone is a logical synthetic target as the carbonyl groups can be reduced to the required hydroxyl groups in a single step.

Further disconnection of the diketone precursor between the carbonyl carbon and the thiophene (B33073) ring suggests a Friedel-Crafts acylation reaction. This breaks the molecule down into two fundamental building blocks: thiophene and a three-carbon dielectrophile such as malonyl chloride or a related equivalent. This approach is advantageous as it constructs the carbon skeleton and introduces the necessary oxygen functionality in a convergent manner.

An alternative, though less direct, disconnection could involve breaking the C1-C2 bond, leading to precursors like 2-acetylthiophene (B1664040) and a two-carbon synthon, which would require a more complex multi-step assembly. The former strategy, proceeding through the dione (B5365651), is generally more straightforward.

Classical Synthetic Approaches to this compound

Classical methods for synthesizing this diol typically involve multi-step sequences that are well-established in organic chemistry.

Multi-Step Synthesis from Readily Available Precursors

The most common classical synthesis follows the logic of the retrosynthetic analysis. It begins with the acylation of thiophene, followed by the reduction of the resulting intermediate.

The first step is a Friedel-Crafts acylation, where two equivalents of thiophene react with a suitable three-carbon diacyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This reaction forms the key intermediate, 1,3-di(thiophen-2-yl)propane-1,3-dione. nih.govnih.gov

The second step is the reduction of the diketone to the target diol. This is typically achieved using a hydride-reducing agent. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) is a standard choice for this transformation, as it selectively reduces ketones to alcohols under mild conditions. nih.gov

Table 1: Classical Multi-Step Synthesis Profile

Step Reaction Type Key Reagents Precursor Product Purpose
1 Friedel-Crafts Acylation Thiophene, Malonyl Chloride, AlCl₃ Thiophene 1,3-Di(thiophen-2-yl)propane-1,3-dione Carbon skeleton formation

Stereoselective Synthesis of this compound Enantiomers

The reduction of 1,3-di(thiophen-2-yl)propane-1,3-dione creates two stereocenters, potentially resulting in a mixture of diastereomers (syn and anti) and enantiomers (R,R), (S,S), (R,S), and (S,R). Achieving stereoselectivity is a significant challenge that requires more advanced methods.

A powerful strategy for obtaining enantiomerically pure 1,3-diols is through a Dynamic Kinetic Asymmetric Transformation (DKAT) . nih.gov This process starts with a racemic mixture of the 1,3-diol and uses a combination of an enzyme and a metal catalyst to convert the entire mixture into a single, enantiomerically pure stereoisomer, typically as its diacetate derivative. nih.gov

The process involves three coupled reactions occurring in one pot nih.gov:

Enzymatic Transesterification : An enzyme, such as Candida antarctica lipase (B570770) B (CALB), selectively acylates one enantiomer (e.g., the R-enantiomer) of the diol much faster than the other.

Metal-Catalyzed Epimerization : A ruthenium catalyst continuously inverts the stereocenter of the slower-reacting S-enantiomer, converting it back into the R-enantiomer. This prevents the buildup of the unwanted enantiomer.

Acyl Migration/Second Acylation : The initially formed monoacetate undergoes acyl migration and a second enzymatic acylation to yield the final diacetate product.

This one-pot method allows for the theoretical conversion of 100% of the starting racemic diol mixture into a single enantiopure product. nih.gov

Table 2: Dynamic Kinetic Asymmetric Transformation (DKAT) Components

Component Type Example Function
Catalyst 1 Enzyme Novozym 435 (immobilized CALB) Enantioselective acylation of one alcohol enantiomer
Catalyst 2 Metal Complex Ruthenium-based catalyst In-situ racemization (epimerization) of the unreacted alcohol enantiomer
Acyl Donor Ester Vinyl acetate Provides the acetyl group for the transesterification

Emerging and Sustainable Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly processes through catalysis and the application of green chemistry principles.

Catalytic Strategies in the Formation of this compound

Catalysis is central to both the classical and emerging syntheses of this compound. In the classical route, Lewis acids like AlCl₃ are used to catalyze the initial Friedel-Crafts acylation. nih.gov

In more advanced strategies, catalysis is key to achieving stereocontrol. The DKAT process is a prime example of a sophisticated, dual-catalytic system where both an enzyme and a transition metal complex work in concert. nih.gov The ruthenium catalyst is crucial for the epimerization step, which is essential for achieving a high yield of the desired enantiomer. nih.gov

Furthermore, the reduction of the diketone intermediate can be performed using catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. nih.gov These heterogeneous catalysts offer advantages in terms of easier product purification and catalyst recycling compared to stoichiometric hydride reagents.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste and using less hazardous materials. unife.itnih.gov

Key green approaches include:

Catalysis : Employing catalytic methods, especially enzymatic and chemo-enzymatic ones like DKAT, is inherently green. nih.gov Enzymes operate under mild conditions (temperature and pressure) and in benign solvents, reducing energy consumption and hazardous waste. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core green principle.

Safer Solvents and Reagents : There is a push to replace hazardous solvents and reagents. For example, exploring solvent-free conditions or using greener solvents like ethanol (B145695) or water where possible is a key goal. nih.gov The use of sodium halides as a source of electrophilic halogens in the synthesis of thiophene derivatives represents a move towards less harsh reagents. nih.gov

Renewable Feedstocks : A long-term green chemistry goal is the use of renewable starting materials. The 1,3-diol functional group is a motif found in nature, and industrial processes exist for producing the parent compound, 1,3-propanediol, from renewable resources like glycerol (B35011) through fermentation. qub.ac.uk Future research could focus on integrating bio-derived precursors into the synthesis of more complex molecules like this compound.

Table 3: Application of Green Chemistry Principles

Principle Application in Diol Synthesis Benefit
Catalysis Use of enzymes (e.g., Lipase) and metal catalysts (e.g., Ru-based). nih.gov High selectivity, mild reaction conditions, reduced waste.
Safer Solvents Potential to replace chlorinated solvents with greener alternatives like ethanol. nih.gov Reduced toxicity and environmental impact.

Mechanism-Based Insights into the Formation of this compound

Understanding the reaction mechanisms provides a deeper insight into the synthetic transformations leading to this compound.

Mechanism of Ketone Reduction by Sodium Borohydride

The reduction of 3-hydroxy-1-(thiophen-2-yl)propan-1-one (B12842140) with sodium borohydride proceeds through a nucleophilic addition mechanism. masterorganicchemistry.com The key steps are as follows:

Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the ketone. pressbooks.pub This attack results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. masterorganicchemistry.com

Protonation: The resulting alkoxide is a negatively charged species. In the second step of the reaction, a protic solvent, such as methanol or water added during workup, serves as a proton source. chemguide.co.uklibretexts.org The alkoxide abstracts a proton from the solvent to yield the final diol product, this compound. pressbooks.pub

Mechanism of Grignard Reaction with an Epoxide

The synthesis involving a Grignard reagent and an epoxide follows a nucleophilic substitution pathway, specifically an Sɴ2-type mechanism. organicchemistrytutor.comvedantu.com

Nucleophilic Attack and Ring-Opening: The Grignard reagent, 2-thienylmagnesium bromide, is a potent nucleophile. The nucleophilic 2-thienyl group attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom of the epoxide. organicchemistrytutor.com This nucleophilic attack leads to the concerted breaking of the carbon-oxygen bond of the epoxide, thus opening the strained three-membered ring and forming a magnesium alkoxide intermediate.

Protonation: The reaction is completed by the addition of a dilute acid or water in a workup step. organicchemistrytutor.com The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final product, this compound. vaia.com

Chemical Transformations and Reactivity of 1 Thiophen 2 Yl Propane 1,3 Diol

Derivatization Strategies of the Diol Functionality in 1-(Thiophen-2-yl)propane-1,3-diol

The propane-1,3-diol side chain of this compound offers a versatile platform for derivatization through reactions targeting the hydroxyl groups. These transformations are crucial for modifying the compound's physical and chemical properties, as well as for introducing protecting groups to facilitate selective reactions on the thiophene (B33073) ring.

Esterification and Etherification Reactions

The hydroxyl groups of the diol can readily undergo esterification with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding mono- or di-esters. For instance, reaction with fatty acid chlorides would produce lipophilic derivatives. hmdb.caresearchgate.netgoogle.com While specific examples for this compound are not extensively documented, general procedures for diol esterification are well-established.

Etherification of the diol can be achieved using alkyl halides or other alkylating agents under basic conditions. This process can be controlled to favor either mono- or di-ether formation. The resulting ethers exhibit altered solubility and reactivity profiles compared to the parent diol.

Reaction TypeReagents and ConditionsProduct Type
EsterificationAcid chloride/anhydride, base (e.g., pyridine, triethylamine)Mono- or di-esters
EtherificationAlkyl halide, base (e.g., sodium hydride)Mono- or di-ethers

Reactions Involving the Thiophene Moiety of this compound

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of electrophilic substitution and metal-catalyzed coupling reactions. semanticscholar.orgnih.gov The presence of the propane-1,3-diol side chain can influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Thiophene undergoes electrophilic aromatic substitution more readily than benzene, with a strong preference for substitution at the C5 position (the other α-position) when the C2 position is substituted. e-bookshelf.de The electron-donating nature of the alkyl side chain further activates the ring towards electrophilic attack.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the thiophene ring, typically at the C5 position. The Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. organic-chemistry.orgijpcbs.comcambridge.org This formylation is a key step in the synthesis of various thiophene-based aldehydes, which are versatile synthetic intermediates. researchgate.netnih.gov

Nitration: Nitration of 2-alkylthiophenes generally occurs at the 5-position. A common nitrating agent is a mixture of nitric acid and acetic anhydride. orgsyn.org

Halogenation: Bromination of 2-substituted thiophenes with reagents like N-bromosuccinimide (NBS) typically yields the 5-bromo derivative. These halogenated thiophenes are valuable precursors for subsequent cross-coupling reactions. semanticscholar.org

ReactionReagent(s)Typical Position of SubstitutionProduct
Vilsmeier-HaackPOCl₃, DMFC55-formyl derivative
NitrationHNO₃, Ac₂OC55-nitro derivative
BrominationNBSC55-bromo derivative

Metal-Catalyzed Coupling Reactions at the Thiophene Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds on the thiophene ring. wikipedia.org These reactions typically involve the coupling of a halogenated thiophene with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halothiophene (e.g., a 5-bromo derivative of this compound) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgijpcbs.comcambridge.orgresearchgate.netnih.gov This method is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the thiophene ring, enabling the synthesis of complex conjugated systems. semanticscholar.orgresearchgate.net

Coupling PartnersCatalyst SystemProduct Type
5-Bromo-1-(thiophen-2-yl)propane-1,3-diol derivative + Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)5-Aryl-1-(thiophen-2-yl)propane-1,3-diol derivative
5-Bromo-1-(thiophen-2-yl)propane-1,3-diol derivative + Vinylboronic acidPd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃)5-Vinyl-1-(thiophen-2-yl)propane-1,3-diol derivative

Intramolecular Cyclization and Rearrangement Reactions of this compound

The presence of both a thiophene ring and a diol side chain in this compound allows for intramolecular reactions, leading to the formation of fused heterocyclic systems. These reactions are often promoted by acid or other catalysts.

One notable example is the acid-catalyzed intramolecular cyclization to form thieno[3,2-c]pyran derivatives. This transformation likely proceeds through the protonation of one of the hydroxyl groups, followed by nucleophilic attack of the thiophene ring at the resulting carbocationic center and subsequent dehydration. The regioselectivity of this cyclization can be influenced by the reaction conditions and the substitution pattern on the thiophene ring. The synthesis of thieno[2,3-b]pyrans from related thiophene-2-yl substituted 1,3-diols has also been reported, suggesting that the mode of cyclization can be controlled. Furthermore, derivatives of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, a precursor to the diol, have been shown to undergo various ring closure reactions to generate a library of structurally diverse compounds, including pyrazolines and pyridines. nih.gov

Reaction TypeConditionsProduct
Acid-catalyzed cyclizationAcid (e.g., H₂SO₄, PPA)Thieno[3,2-c]pyran or Thieno[2,3-b]pyran derivatives
Cyclocondensation with bifunctional nucleophilesVaries (e.g., hydrazine, β-ketoesters)Fused heterocyclic systems (e.g., pyrazolines, pyridines)

Role of this compound as a Precursor for Advanced Organic Structures

The 1,3-diol motif is an exceptionally valuable structural feature in the synthesis of complex molecules, particularly in the pharmaceutical industry. nih.gov Optically pure 1,3-diols are sought-after chiral building blocks for the stereocontrolled synthesis of various natural products and drug molecules. nih.govresearchgate.net The presence of the thiophene ring in this compound adds another layer of utility, as thiophene and its fused derivatives are key components in materials science and medicinal chemistry, known for their electronic properties and biological activity. ekb.egnih.gov

The strategic positioning of the two hydroxyl groups allows for a range of chemical modifications, making this compound a precursor to advanced heterocyclic and polymeric structures.

Oxidation to Versatile Carbonyl Intermediates

A primary transformation of this compound is its oxidation. Depending on the reaction conditions, either selective or full oxidation can be achieved. Selective oxidation of one hydroxyl group would yield 3-hydroxy-1-(thiophen-2-yl)propan-1-one (B12842140) or 1-hydroxy-1-(thiophen-2-yl)propan-3-one. The oxidation of the parent compound, propane-1,3-diol, to 3-hydroxypropanal (B37111) using potassium permanganate (B83412) has been demonstrated. ajchem-a.comresearchgate.net Such hydroxy ketone intermediates derived from the thiophene-substituted diol are highly valuable, as they contain two distinct functional groups that can undergo further selective reactions.

Complete oxidation of both hydroxyl groups transforms the diol into the corresponding diketone, 1-(Thiophen-2-yl)propane-1,3-dione . This dione (B5365651) is a key intermediate for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles.

Cyclization to Form Fused Heterocycles

The diketone derived from the oxidation of this compound, or related thiophene-containing diketones, can undergo intramolecular or intermolecular cyclocondensation reactions to form more complex, fused-ring systems. For instance, research on the related compound 1,6-di(thiophen-2-yl)hexane-1,6-dione has shown that it undergoes an acid-catalyzed intramolecular cyclocondensation to yield a cyclopentene-fused thiophene derivative. nih.gov This reaction highlights the potential of the 1,3-dione system, which would be derived from this compound, to act as a precursor for novel heterocyclic frameworks.

The table below details the transformation of a related di-thiophene diketone, illustrating a key cyclization pathway.

Starting MaterialReagents and ConditionsProductYieldReference
1,6-di(thiophen-2-yl)hexane-1,6-dioneAcetic Acid (HOAc), refluxThiophen-2-yl(2-(thiophen-2-yl)cyclopent-1-en-1-yl)methanoneNot specified nih.gov

This type of cyclization is fundamental in building advanced structures. The resulting molecule possesses a conjugated system that can be a scaffold for developing materials with specific electronic or optical properties. Furthermore, the carbonyl group in the product offers a site for further functionalization.

Precursor for Thieno-Fused Systems and Polymers

The thiophene nucleus is a cornerstone for many advanced materials, including conductive polymers and molecules with significant biological activity. ekb.egnih.gov Fused systems like Thieno[3,2-b]thiophene are building blocks for organic electronic materials due to their environmental stability and electronic properties. sigmaaldrich.com While direct synthesis from this compound is not explicitly documented in the provided search results, its structure makes it a plausible candidate for conversion into such systems. For example, after conversion to a dithio-derivative, intramolecular cyclization could potentially yield a thieno-fused ring system.

Moreover, the diol functionality allows for the incorporation of the 1-(thiophen-2-yl)propyl unit into polymers. Thiophene-bearing polymers are of great interest for creating thermally stable and potentially electroactive materials. helsinki.fi this compound could be used as a monomer in condensation polymerizations, such as the formation of polyesters or polyurethanes. This would introduce the thiophene moiety as a pendant group along the polymer chain, imparting unique properties to the resulting material.

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its chemical behavior. For this compound, this involves understanding the interplay between the aromatic thiophene ring and the flexible propanediol (B1597323) side chain.

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are instrumental in describing the distribution of electrons within a molecule. mdpi.com Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring. The sulfur atom, with its lone pairs of electrons, contributes significantly to the aromatic π-system, making the ring a site for electrophilic attack. nih.gov The LUMO, on the other hand, would likely be distributed across the anti-bonding orbitals of the thiophene ring system. The propanediol substituent, being an electron-donating group, would slightly raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles compared to unsubstituted thiophene.

A hypothetical DFT study at a common level of theory, such as B3LYP/6-31G(d,p), could yield the following representative electronic properties.

Computational ParameterPredicted ValueSignificance
HOMO Energy~ -6.2 eVIndicates the energy of the most available electrons for reaction (ionization potential). Primarily located on the thiophene ring.
LUMO Energy~ -0.5 eVIndicates the energy of the lowest energy orbital for accepting electrons (electron affinity). Distributed across the thiophene ring.
HOMO-LUMO Gap (ΔE)~ 5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment~ 2.5 DReflects the overall polarity of the molecule, arising from the electronegative oxygen and sulfur atoms.

Note: The values in this table are illustrative estimates based on typical calculations for similar thiophene-alcohol structures and are not from a specific experimental study on this compound.

Thiophene is classified as an aromatic compound because it possesses a planar, cyclic, conjugated system with 6 π-electrons (four from the carbon atoms and two from one of the sulfur lone pairs), satisfying Hückel's rule. wikipedia.org Theoretical calculations suggest its degree of aromaticity is less than that of benzene. wikipedia.org The aromaticity of the thiophene ring in this compound is a key feature influencing its stability and reactivity.

Conformational Analysis and Stereochemical Considerations of this compound

The flexibility of the propane-1,3-diol side chain allows the molecule to adopt numerous spatial arrangements or conformations. The presence of a chiral center at the C1 carbon (the carbon bonded to both the thiophene ring and a hydroxyl group) also introduces important stereochemical aspects.

Conformational analysis aims to identify the most stable three-dimensional structures (energy minima) and the energy barriers required to convert between them (transition states). e3s-conferences.org For this compound, the key degrees of freedom are the rotation around the C-C single bonds in the propanediol chain and the C-C bond connecting the chain to the thiophene ring.

The various conformations will differ in energy due to factors like steric hindrance and the presence or absence of intramolecular hydrogen bonds. Computational methods can map this potential energy surface to find the most stable conformers. e3s-conferences.org It is likely that the lowest energy conformations would be those that minimize steric clashes between the bulky thiophene ring and the terminal hydroxyl group, while simultaneously allowing for favorable intramolecular interactions. Like cyclohexane, six-membered rings formed by intramolecular hydrogen bonds in 1,3-diols preferentially adopt a chair-like conformation to minimize steric strain. thieme-connect.de

A significant factor governing the conformation of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of one hydroxyl group and the oxygen atom of the other. researchgate.net This interaction creates a pseudo-six-membered ring, which significantly stabilizes the conformation in which it occurs.

Studies on simple 1,3-diols have shown that this intramolecular hydrogen bonding is a dominant feature, leading to a bent or cyclic conformation in the gas phase and in non-polar solvents. researchgate.net The strength of this hydrogen bond depends on the O-H···O distance and the linearity of the arrangement. In this compound, the presence of the thiophene ring may sterically influence the ideal geometry for this hydrogen bond, but it is still expected to be a primary determinant of the molecule's preferred shape. This interaction reduces the availability of the hydroxyl groups for intermolecular bonding, which can affect physical properties like boiling point and solubility. researchgate.net

Reaction Mechanism Predictions for this compound Transformations

Computational chemistry can predict the most likely pathways for chemical reactions by calculating the energies of reactants, products, and the transition states that connect them. e3s-conferences.org For this compound, several types of transformations can be envisaged based on its functional groups.

One plausible reaction is an acid-catalyzed dehydration and cyclization. Protonation of one of the hydroxyl groups by an acid would turn it into a good leaving group (water). The other hydroxyl group could then act as an intramolecular nucleophile, attacking the resulting carbocation (or in a concerted fashion) to form a cyclic ether. Given the 1,3-diol structure, this would lead to the formation of a six-membered 1,3-dioxane-type ring fused with the thiophene. Computational modeling could elucidate the step-by-step mechanism, determine whether the reaction is concerted or stepwise, and calculate the activation energies for each step, thereby predicting the feasibility and stereochemical outcome of the reaction. thieme-connect.de

Another potential transformation is the oxidation of the alcohol groups. The primary and secondary alcohols could be oxidized to an aldehyde and a ketone, respectively, ultimately yielding 1-(thiophen-2-yl)propane-1,3-dione. Further reactions, such as intramolecular condensation, could then occur. nih.gov The thiophene ring itself is susceptible to electrophilic substitution reactions, though the carbonyl groups in the oxidized product would deactivate the ring towards this type of reaction. nih.gov

Predictive Modeling of Reactivity Descriptors for this compound

In the field of computational chemistry, predictive modeling using methods like Density Functional Theory (DFT) has become an invaluable tool for understanding the electronic structure and reactivity of molecules. ubc.cardd.edu.iq For this compound, computational studies can elucidate various reactivity descriptors that provide insight into its chemical behavior. These descriptors are derived from the molecule's electronic properties, primarily the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net

The reactivity of thiophene and its derivatives is a subject of extensive theoretical study. chempedia.info Thiophene is considered an aromatic compound, though its aromaticity is less pronounced than that of benzene. wikipedia.org The sulfur atom in the thiophene ring plays a crucial role, as its lone pair electrons participate in the π-electron system, influencing the molecule's electronic distribution and reactivity. nih.gov The presence of a propane-1,3-diol substituent on the thiophene ring will further modify these electronic properties.

Detailed research findings from computational studies on various thiophene derivatives provide a basis for predicting the reactivity of this compound. Studies on similar compounds have utilized DFT with various functionals, such as B3LYP, to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov These calculations yield values for parameters like the HOMO-LUMO gap, ionization potential, electron affinity, global hardness, and the electrophilicity index.

Below are interactive data tables presenting predicted reactivity descriptors for this compound. These values are illustrative and based on computational studies of analogous thiophene derivatives.

Table 1: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)Significance
EHOMO-6.5 to -5.5Indicates the molecule's electron-donating capacity. A higher value suggests a greater tendency to donate electrons to an electrophile.
ELUMO-1.0 to 0.0Represents the molecule's electron-accepting ability. A lower value indicates a greater propensity to accept electrons from a nucleophile.
HOMO-LUMO Gap (ΔE)4.5 to 6.5A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 2: Predicted Global Reactivity Descriptors

DescriptorPredicted ValueFormulaInterpretation
Ionization Potential (I)5.5 to 6.5 eVI ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)0.0 to 1.0 eVA ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)2.75 to 3.25 eVχ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Global Hardness (η)2.25 to 3.25 eVη = (I - A) / 2Indicates resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.
Global Softness (S)0.15 to 0.22 eV⁻¹S = 1 / (2η)The reciprocal of global hardness; softer molecules are more reactive.
Electrophilicity Index (ω)0.5 to 1.0 eVω = χ² / (2η)A measure of the molecule's ability to act as an electrophile.

The propane-1,3-diol substituent is an electron-donating group, which would be expected to increase the electron density of the thiophene ring. This, in turn, would likely raise the HOMO energy level, making the molecule more susceptible to electrophilic attack compared to unsubstituted thiophene. researchgate.net The precise positions of reactivity on the thiophene ring (the Cα and Cβ positions) are also influenced by the substituent, a detail that can be further elucidated by analyzing the distribution of the HOMO and LUMO orbitals across the molecule. chempedia.info

Conclusion

1-(Thiophen-2-yl)propane-1,3-diol stands as a promising yet underexplored molecule in the vast landscape of organic chemistry. Its synthesis, particularly in an enantiomerically pure form, opens avenues for the creation of novel chiral ligands and serves as a valuable building block for the synthesis of complex, biologically active molecules. Further research into the detailed characterization and diverse applications of this compound is warranted and is expected to contribute significantly to the fields of medicinal chemistry and asymmetric catalysis.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Thiophen 2 Yl Propane 1,3 Diol

Elucidation of Stereochemistry via Advanced NMR Techniques (e.g., NOESY, COSY, HMBC)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous determination of the stereochemistry of 1-(Thiophen-2-yl)propane-1,3-diol. Techniques such as COSY, NOESY, and HMBC provide through-bond and through-space correlations that are essential for assigning the relative and absolute configurations of chiral centers. science.govresearchgate.netresearchgate.net

Correlation Spectroscopy (COSY) establishes proton-proton coupling relationships within the molecule, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would reveal correlations between the protons on the propanediol (B1597323) backbone, helping to establish the connectivity of the carbon chain. For instance, the proton at C1 would show a correlation to the protons at C2, which in turn would correlate with the proton at C3.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are directly bonded. researchgate.netyoutube.com This is particularly valuable for determining the relative stereochemistry of the two hydroxyl groups. The spatial proximity of protons on the stereocenters can be observed through NOE cross-peaks, allowing for the differentiation between syn and anti diastereomers.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons (typically 2-4 bonds). science.govyoutube.com This technique is instrumental in assigning the carbon skeleton and confirming the position of the thiophene (B33073) ring relative to the diol moiety. For example, HMBC correlations would be expected between the protons on the thiophene ring and the C1 carbon of the propanediol chain, as well as between the propanediol protons and the thiophene carbons.

A study on 1,6-di(thiophen-2-yl)hexane-1,6-diol, a related compound, utilized ¹H-NMR and ¹³C-NMR to characterize the structure, showing chemical shifts for aromatic protons between 7.22-7.26 ppm and 6.94-6.97 ppm, and the CHOH proton at 4.90 ppm. nih.gov While specific data for this compound is not detailed in the provided results, the principles of these NMR techniques would be directly applicable.

Table 1: Representative NMR Data for Diol Structures

NMR TechniqueObserved Correlations/ShiftsStructural Information Gained
¹H-NMR Chemical shifts and coupling constants for all protons.Provides initial information on the electronic environment of protons and their connectivity.
¹³C-NMR Chemical shifts for all carbon atoms.Identifies the carbon skeleton and functional groups present.
COSY Cross-peaks between coupled protons (e.g., H1-H2, H2-H3).Confirms the proton-proton coupling network along the propane (B168953) chain.
NOESY Cross-peaks between spatially close protons.Differentiates between syn and anti diastereomers by indicating through-space proximity of protons on the stereocenters.
HMBC Correlations between protons and carbons separated by 2-4 bonds (e.g., thiophene H to C1).Confirms the overall structure and connectivity between the thiophene ring and the diol chain.

This table is illustrative of the expected data from NMR analysis of this compound.

Vibrational Spectroscopy for Probing Functional Group Interactions (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful, non-destructive means to probe the functional groups and their interactions within this compound. americanpharmaceuticalreview.com These techniques provide a molecular fingerprint based on the vibrational modes of the molecule's covalent bonds. americanpharmaceuticalreview.com

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of bonds. For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening suggesting hydrogen bonding. C-H stretching vibrations of the thiophene ring and the propane chain would appear around 3100-2850 cm⁻¹. The C=C stretching vibrations of the aromatic thiophene ring are expected in the 1600-1400 cm⁻¹ region. iosrjournals.orgprimescholars.com The C-O stretching vibrations of the primary and secondary alcohols would be observed in the 1200-1000 cm⁻¹ range. The C-S stretching mode of the thiophene ring typically appears in the 850-600 cm⁻¹ region. iosrjournals.org

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C=C and C-S stretching vibrations of the thiophene ring would likely show strong signals in the Raman spectrum. The combination of both FT-IR and Raman allows for a more complete vibrational analysis.

Studies on related thiophene derivatives have provided insights into their vibrational spectra. For instance, in 2-thiophene carboxylic acid, C-S stretching vibrations were identified at 647 cm⁻¹ in the FT-IR spectrum and 637 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org Another study on a thiophene-containing compound reported aromatic C-H stretching at 3059 cm⁻¹ in the FT-IR spectrum. primescholars.com

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
O-H (Alcohol)Stretching3400-3200 (broad)FT-IR
C-H (Thiophene)Stretching~3100FT-IR, Raman
C-H (Propane)Stretching2960-2850FT-IR, Raman
C=C (Thiophene)Stretching1600-1400FT-IR, Raman
C-O (Alcohol)Stretching1200-1000FT-IR
C-S (Thiophene)Stretching850-600FT-IR, Raman

This table is illustrative and based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometric Approaches for Mechanistic Pathway Analysis and Fragmentation Studies

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. nih.gov

Upon ionization, typically through electron ionization (EI) or a softer method like electrospray ionization (ESI), the molecule will fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O) from the diol moiety, cleavage of the C-C bonds in the propane chain, and fragmentation of the thiophene ring.

The mass spectra of thiophene and its derivatives generally show a prominent molecular ion peak due to the stability of the aromatic ring. researchgate.net Fragmentation often involves the cleavage of the bond between the thiophene ring and the substituent. For the title compound, a significant fragment would likely correspond to the thiophenylmethyl cation or related structures. The fragmentation pattern can also provide clues about the relative stability of different intermediates, aiding in mechanistic studies.

A study on thiophene compounds using ultrahigh-resolution mass spectrometry (UHRMS) highlighted the ability to characterize complex mixtures and obtain detailed structural information. acs.org While specific fragmentation data for this compound is not available in the search results, the general principles of mass spectrometry of alcohols and thiophene derivatives can be applied to predict its behavior.

Table 3: Predicted Mass Spectrometric Fragments of this compound

m/z Value (Predicted)Ion StructureFragmentation Pathway
[M]+Intact moleculeMolecular Ion
[M - H₂O]+Loss of a water molecule
[M - 2H₂O]+Loss of two water molecules
[C₅H₅S]+Thiophenylmethyl cationCleavage of the C1-C2 bond
[C₄H₄S]+Thiophene radical cationCleavage at the C1 position

This table presents hypothetical fragmentation patterns based on the structure of the compound.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at the chiral centers. iiti.ac.in

For this compound, a single-crystal X-ray diffraction study would definitively establish the relative stereochemistry of the two hydroxyl groups (syn or anti) and the conformation of the propane chain. It would also reveal the planarity of the thiophene ring and its orientation relative to the diol substituent. Furthermore, the crystal packing can be analyzed to understand intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules.

While a crystal structure for this compound itself is not found in the provided results, studies on related thiophene derivatives demonstrate the power of this technique. For example, the crystal structure of a thiophene-containing copper complex revealed details about bond distances and intermolecular interactions. iiti.ac.in Another study on a chlorothiophene chalcone (B49325) analogue used single-crystal X-ray diffraction to determine its molecular geometry and packing. nih.gov

Table 4: Illustrative Crystallographic Data for a Thiophene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.7827
b (Å)14.590
c (Å)16.138
β (°)89.987
Volume (ų)1361.9
Z4

Data from a related compound, (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, for illustrative purposes. nih.gov

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., CD Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the enantiomeric excess (ee) of chiral molecules. acs.orgnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. chromatographytoday.com Enantiomers will have mirror-image CD spectra, and a racemic mixture will be CD silent. chromatographytoday.com

For this compound, which has two chiral centers, CD spectroscopy can be used to quantify the proportions of the different enantiomers in a sample. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined with good accuracy. nih.gov The sign and magnitude of the CD signal are dependent on the absolute configuration of the chiral centers and the conformation of the molecule.

The development of host-guest systems has enhanced the applicability of CD spectroscopy for ee determination of various functional groups, including diols. acs.org In such systems, the chiral analyte interacts with a chiral host, leading to a measurable change in the CD spectrum. Exciton-coupled circular dichroism (ECCD) is a particularly sensitive method where the interaction of two or more chromophores within the chiral molecule or complex gives rise to characteristic CD couplets, the sign of which can be related to the absolute configuration. nih.gov

Table 5: Principles of Enantiomeric Excess Determination by CD Spectroscopy

MethodPrincipleApplication to this compound
Direct CD Measurement Measures the differential absorption of circularly polarized light by the chiral diol.Requires the diol to have a chromophore that absorbs in a convenient region of the UV-Vis spectrum. The thiophene ring can serve as a chromophore.
Host-Guest CD The diol interacts with a chiral host, and the CD spectrum of the resulting complex is measured.Can be used even if the diol itself has a weak CD signal. The choice of host is crucial.
Exciton-Coupled CD (ECCD) Derivatization of the diol with a chromophore to create two interacting chromophores, leading to a strong and predictable CD signal.Can provide information on both enantiomeric excess and absolute configuration.

Applications of 1 Thiophen 2 Yl Propane 1,3 Diol in Materials Science and Polymer Chemistry

Role of 1-(Thiophen-2-yl)propane-1,3-diol in Organic Semiconductors and Optoelectronic Materials

There is no available research that specifically investigates the role or application of this compound in the formulation or synthesis of organic semiconductors or optoelectronic materials. The properties of such materials are highly dependent on the molecular structure of the organic components, and without experimental data, the potential electronic or optical properties imparted by this diol remain speculative. The general class of thienothiophenes and related fused thiophene (B33073) structures are noted as being useful building blocks for organic semiconductors acs.org.

Development of Hybrid Materials Utilizing this compound Scaffolds

No publications were identified that describe the use of this compound as a scaffold for the development of hybrid materials. The diol functionality could potentially be used to anchor the thiophene moiety to inorganic nanoparticles or metal-organic frameworks, but there is no evidence of this in the current body of scientific literature.

Engineering of Supramolecular Assemblies Featuring this compound

Specific research on the engineering of supramolecular assemblies featuring this compound is not present in the available literature. The hydroxyl groups of the diol could participate in hydrogen bonding, a key interaction in the formation of supramolecular structures. However, no studies have been found that explore this potential for this particular compound. For instance, in the related compound 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, intermolecular hydrogen bonding plays a crucial role in its crystal packing researchgate.net.

Role of 1 Thiophen 2 Yl Propane 1,3 Diol in Catalysis and Organic Synthesis

Ligand Design and Application Based on 1-(Thiophen-2-yl)propane-1,3-diol Scaffolds

The bifunctional nature of this compound, containing both a heterocyclic aromatic ring and hydroxyl groups, makes it a candidate for ligand design. The sulfur atom of the thiophene (B33073) ring and the oxygen atoms of the diol can act as coordination sites for metal centers.

Chiral Ligands for Asymmetric Catalysis

Optically pure 1,3-diols are highly valued building blocks for the synthesis of chiral ligands used in asymmetric catalysis. The stereogenic centers in a chiral diol can effectively induce enantioselectivity in metal-catalyzed reactions. In principle, an enantiomerically pure form of this compound could be used to create novel P,O- or S,O-type ligands. However, specific examples of chiral ligands synthesized from this particular diol for use in asymmetric catalysis are not prominently featured in the reviewed literature. The development of efficient methods for the asymmetric synthesis of 1,3-diols is an active area of research, which could pave the way for future applications of compounds like this compound.

Metal-Organic Frameworks (MOFs) Incorporating Thiophen-2-yl Diol Units

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While thiophene-based ligands, such as 2,5-thiophenedicarboxylic acid, have been successfully used to construct MOFs with interesting luminescent, magnetic, and catalytic properties, the incorporation of this compound into MOF structures is not well-documented. The flexibility of the propane-1,3-diol chain, compared to the rigidity of ligands like dicarboxylic acids, might lead to different and potentially more complex network topologies. The hydroxyl groups would need to be deprotonated to act as effective linkers, a common strategy in the synthesis of alcohol-based MOFs.

Use of this compound as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Chiral alcohols and diols are frequently employed as auxiliaries. An enantiomerically pure this compound could theoretically be used as a chiral auxiliary. For instance, it could be converted into a chiral acetal (B89532) or ketal with a prochiral ketone, guiding a subsequent nucleophilic addition before being cleaved and recovered. Despite this potential, specific studies demonstrating the use of this compound as a chiral auxiliary in asymmetric reactions are not found in the surveyed scientific literature. The development of bifunctional chiral auxiliaries is an area of interest, where a single auxiliary can control multiple reaction steps.

Precursor for the Synthesis of Complex Molecules and Natural Product Analogs

Future Directions and Emerging Research Avenues for 1 Thiophen 2 Yl Propane 1,3 Diol

Exploration of Novel Synthetic Methodologies

The synthesis of thiophene-containing molecules is a well-established field, yet the pursuit of more efficient, sustainable, and selective methods remains a key objective for chemists. nih.gov For 1-(thiophen-2-yl)propane-1,3-diol, future synthetic research is likely to pivot towards greener and more sophisticated methodologies.

Traditional approaches to thiophene (B33073) synthesis, such as the Paal–Knorr and Gewald reactions, often require harsh conditions and may have limitations regarding functional group tolerance. nih.gov Modern synthetic chemistry is moving towards metal-catalyzed and metal-free approaches that offer greater control and efficiency. nih.gov For instance, the development of novel catalytic systems, potentially using earth-abundant metals, could provide more sustainable routes to thiophene precursors. nih.gov

Future synthetic strategies for this compound could include:

Biocatalysis and Chemoenzymatic Methods: The use of enzymes, such as carbonyl reductases or lipases, could enable the highly stereoselective synthesis of chiral variants like (S)-1-(thiophen-2-yl)propane-1,3-diol, which is crucial for pharmaceutical applications. semanticscholar.org This approach offers mild reaction conditions and high enantiopurity, moving away from less efficient classical resolution techniques.

Continuous Flow Chemistry: Implementing flow synthesis would allow for safer, more scalable, and highly controlled production. This methodology can minimize hazardous intermediates and improve reaction efficiency and product consistency.

Photochemical Reactions: Light-mediated reactions represent a growing field in organic synthesis. The development of photochemical routes could provide novel pathways for the construction or functionalization of the thiophene ring or the diol side chain under mild conditions. encyclopedia.pub

A comparative overview of potential synthetic paradigms is presented below.

MethodologyPotential AdvantagesResearch Focus
Biocatalysis High stereoselectivity, mild conditions, environmentally friendly.Screening for novel enzymes, reaction optimization.
Flow Chemistry Scalability, safety, precise control, high reproducibility.Reactor design, integration of catalytic steps.
Metal-Catalyzed Cross-Coupling High efficiency and regioselectivity for derivative synthesis. nih.govDevelopment of novel, sustainable catalysts.
Photochemistry Mild reaction conditions, unique reactivity patterns. encyclopedia.pubExploring new photochemical pathways and reagents.

Advanced Applications in Emerging Technologies

Thiophene derivatives are foundational to modern materials science and medicinal chemistry due to their unique electronic and structural properties. nih.govnbinno.com The this compound molecule, with its polymerizable diol groups, is a promising building block for next-generation materials and technologies.

In materials science , the conjugated π-system of the thiophene ring makes its derivatives ideal for organic electronic materials. nbinno.com Future research could focus on incorporating this compound as a monomer into polyesters or polyurethanes. These new polymers could possess tailored properties for applications such as:

Organic Field-Effect Transistors (OFETs): The thiophene unit can facilitate charge transport, a key property for semiconductor layers in transistors. nih.gov

Organic Photovoltaics (OPVs): As part of a donor-acceptor polymer, the thiophene moiety can contribute to light absorption and exciton generation. nbinno.com

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers can be designed as emissive or charge-transporting layers in OLED devices. nih.gov

In the pharmaceutical sector , the thiophene ring is a privileged pharmacophore found in numerous FDA-approved drugs. nih.gov It often serves as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability or receptor binding affinity. nih.govnbinno.com The diol functionality of this compound provides handles for further chemical modification, making it a versatile scaffold for drug discovery. Research could be directed towards synthesizing derivatives with potential therapeutic activities, including anticancer, antimicrobial, or anti-inflammatory properties, which are common among thiophene-containing compounds. nih.govnih.gov

Technology AreaPotential Role of this compoundKey Properties to Investigate
Organic Electronics Monomer for conductive or semiconductive polymers. nbinno.comCharge mobility, band gap, photophysical properties.
Drug Discovery Scaffold for novel therapeutic agents. nih.govBiological activity, structure-activity relationships.
Agrochemicals Precursor for new pesticides or herbicides. nbinno.comBiological efficacy, environmental profile.
Advanced Coatings Component of functional polymers for corrosion inhibition. nih.govAdhesion, barrier properties, electrochemical behavior.

Synergistic Research with Computational Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. researchgate.netresearchgate.net For this compound and its derivatives, a synergistic approach combining experimental synthesis with computational modeling can accelerate discovery and innovation.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. researchgate.netrsc.org For thiophene-based systems, DFT calculations can predict key parameters that govern their performance in electronic devices, such as:

HOMO-LUMO Gaps: These energy levels are crucial for determining the electronic and optical properties of materials used in solar cells and OLEDs. researchgate.netrsc.org

Molecular Orbitals: Understanding the composition of frontier molecular orbitals can guide the design of donor-acceptor systems with desired charge-transfer characteristics. rsc.org

Reactivity and Stability: Computational studies can predict the most likely sites for chemical reactions and assess the stability of new derivatives before synthesis is attempted. researchgate.netorientjchem.org

In the context of drug design, computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are vital. researchgate.netrsc.org These methods can be applied to libraries of virtual derivatives of this compound to:

Identify potential biological targets by simulating the binding of the molecules to the active sites of proteins. rsc.org

Predict the therapeutic activity of new compounds based on their structural features. researchgate.net

Estimate ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess the drug-likeness of potential candidates. rsc.org

Computational MethodApplication for this compoundPredicted Properties
DFT Electronic structure analysis for materials science. researchgate.netrsc.orgHOMO-LUMO gap, charge distribution, molecular geometry.
Molecular Docking Virtual screening for drug discovery. rsc.orgBinding affinity to biological targets, interaction modes.
QSAR Predicting biological activity. researchgate.netStructure-activity relationships, therapeutic potential.
Molecular Dynamics Simulating polymer chain conformations and interactions.Material morphology, mechanical properties.

Interdisciplinary Perspectives on Thiophen-2-yl Propane (B168953) Diol Derivatives

The true potential of this compound will be unlocked through interdisciplinary research that bridges chemistry, materials science, biology, and engineering. The functional versatility of this molecule allows for the creation of a diverse range of derivatives, each tailored for specific applications.

By modifying the core structure, researchers can fine-tune its properties. For example, attaching different functional groups to the thiophene ring or the diol side chain can alter its electronic, optical, and biological characteristics. This opens up research avenues in:

Medicinal Chemistry and Pharmacology: Creating libraries of ester, ether, or amine derivatives to explore a wide spectrum of biological activities, from antiseizure to antinociceptive effects. eprajournals.commdpi.com

Polymer Science: Designing novel copolymers by reacting the diol with various monomers to create materials with enhanced conductivity, flexibility, or biodegradability for use in flexible electronics or biomedical devices. nbinno.com

Supramolecular Chemistry: Using the diol and thiophene moieties as hydrogen bond donors/acceptors and π-stacking units to construct complex self-assembling systems like liquid crystals or molecular sensors. orientjchem.org

Chemical Engineering: Developing scalable and sustainable processes for the production of the diol and its subsequent conversion into high-value products. frontiersin.orgresearchgate.net

The collaborative exploration of these derivatives will pave the way for innovative solutions to challenges in healthcare, electronics, and sustainable technology. The journey from a single molecule to a functional device or a life-saving drug is a testament to the power of interdisciplinary scientific inquiry.

Q & A

Basic Research Question

  • Spectroscopy : ¹H and ¹³C NMR are indispensable for verifying the thiophene-diol linkage. The thiophene protons typically resonate at δ 6.8–7.2 ppm, while diol hydroxyls appear as broad singlets (~δ 3.5–4.5 ppm) in DMSO-d₆. IR spectroscopy confirms hydroxyl (3200–3500 cm⁻¹) and thiophene C-S (600–800 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) resolves stereochemical ambiguities. Disorder in the thiophene ring or diol chain can be addressed via refinement software (e.g., SHELXL) . High data-to-parameter ratios (>15:1) and R-factors <0.05 ensure reliability .

How does the thiophene moiety influence the compound’s reactivity in catalytic applications?

Advanced Research Question
The thiophene group enhances electron delocalization, making the diol a versatile ligand for transition-metal catalysts. For example, dinuclear cobalt(III) complexes derived from similar diol ligands exhibit high activity in oxidation reactions due to thiophene’s electron-donating effects, which stabilize metal centers and modulate redox potentials . The sulfur atom in thiophene can also participate in non-covalent interactions (e.g., π-stacking), improving substrate binding in catalytic cycles . Comparative studies with phenyl-substituted analogs show ~20% higher turnover frequencies (TOFs) for thiophene-containing catalysts .

How can researchers resolve contradictions in reported reaction outcomes during oxidation studies of this compound?

Advanced Research Question
Discrepancies in oxidation outcomes (e.g., sulfoxide vs. sulfone formation) often arise from variations in reaction conditions:

  • Oxidant Selection : Hydrogen peroxide (H₂O₂) favors sulfoxides, while m-chloroperbenzoic acid (mCPBA) drives sulfone formation. Kinetic studies (e.g., time-resolved NMR) clarify intermediate stability .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate sulfone production by stabilizing charged transition states.
  • Temperature Control : Lower temperatures (<0°C) suppress over-oxidation. Validate results via GC-MS or LC-HRMS to distinguish products .

What strategies enable regioselective functionalization of the diol and thiophene groups?

Advanced Research Question

  • Diol Functionalization : Protect one hydroxyl group using TBSCl (tert-butyldimethylsilyl chloride) in dichloromethane, leaving the other hydroxyl free for alkylation or acylation. Deprotection with TBAF restores the diol .
  • Thiophene Modification : Electrophilic substitution (e.g., bromination at C-5) is achieved using NBS in DMF. For cross-coupling (Suzuki-Miyaura), introduce boronate esters via directed ortho-metalation .
  • Dual Functionalization : Sequential protection/coupling steps (e.g., Mitsunobu reaction for etherification followed by thiophene halogenation) yield multi-functional derivatives .

How can computational modeling guide the design of derivatives for specific applications?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and regioselectivity in reactions. Molecular docking simulations (AutoDock Vina) assess binding affinities of diol-thiophene hybrids to biological targets (e.g., enzymes) or catalytic surfaces. For instance, derivatives with extended π-conjugation (via thiophene oligomers) show enhanced binding to cytochrome P450 enzymes in silico, guiding experimental prioritization .

What are the challenges in scaling up the synthesis of this compound for bulk studies?

Advanced Research Question
Key challenges include:

  • Purification : Column chromatography is impractical at scale. Switch to fractional distillation or continuous-flow reactors with in-line purification (e.g., scavenger resins).
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 thiophene:diol ratio) and use phase-transfer catalysts (e.g., TBAB) to minimize di-thiophene byproducts .
  • Safety : Thiophene derivatives are light-sensitive; use amber glassware and inert gas blankets during large-scale reactions .

How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?

Advanced Research Question
Accelerated stability studies (40°C/75% RH for 6 months) reveal:

  • Acidic Conditions (pH <3) : Thiophene ring protonation leads to decomposition (t₁/₂ = 14 days).
  • Basic Conditions (pH >10) : Diol oxidation to ketones occurs, detectable via FT-IR (C=O stretch at ~1700 cm⁻¹).
  • Mitigation : Store under nitrogen at –20°C in amber vials. Add antioxidants (e.g., BHT) for aqueous solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.